molecular formula C8H6BrFO5S B6217851 2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid CAS No. 2751620-29-6

2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid

Cat. No.: B6217851
CAS No.: 2751620-29-6
M. Wt: 313.1
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Description

2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a bromine atom, a fluorosulfonyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid typically involves the bromination of a phenylacetic acid derivative followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The fluorosulfonyl group can be introduced using fluorosulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures would be essential to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromine and fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylacetic acid moiety can also interact with various receptors or enzymes, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-fluorobenzoic acid
  • 3-bromo-5-fluorosulfonylbenzoic acid
  • 2,2-difluoro-2-(fluorosulfonyl)acetic acid

Uniqueness

2-{3-bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid is unique due to the combination of its bromine, fluorosulfonyl, and phenylacetic acid groups. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds. The presence of both bromine and fluorosulfonyl groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

2751620-29-6

Molecular Formula

C8H6BrFO5S

Molecular Weight

313.1

Purity

95

Origin of Product

United States

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